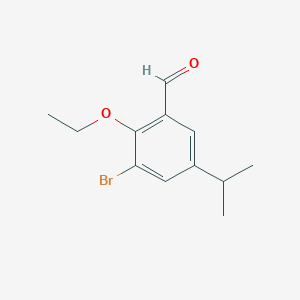

3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

Description

The exact mass of the compound 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde is 270.02554 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethoxy-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-4-15-12-10(7-14)5-9(8(2)3)6-11(12)13/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTHTKLAAVUJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Orthogonal Functionalization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS 2404734-08-1)

Executive Summary

In the landscape of modern rational drug design, the strategic selection of highly functionalized, sterically encumbered building blocks is critical for developing novel Active Pharmaceutical Ingredients (APIs). 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS 2404734-08-1) has emerged as a high-value scaffold [1]. Featuring a unique combination of an electron-donating alkoxy group, a lipophilic alkyl chain, and two orthogonal reactive handles (an aryl bromide and a formyl group), this molecule allows researchers to construct complex biaryl or functionalized amine systems with high regiocontrol. This guide provides an in-depth analysis of its structural dynamics, orthogonal reactivity, and self-validating experimental protocols for drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its behavior in complex catalytic cycles.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde |

| CAS Number | 2404734-08-1 |

| Molecular Formula | C12H15BrO2 |

| Molecular Weight | 271.15 g/mol |

| Boiling Point | 337.5 ± 42.0 °C (Predicted) |

| Density | 1.304 ± 0.06 g/cm³ (Predicted) |

Causality in Structural Dynamics:

The reactivity of this scaffold is heavily dictated by its substituents. The isopropyl group at C5 provides a bulky, lipophilic pocket. In medicinal chemistry, this is highly desirable for modulating the pharmacokinetic properties (e.g., increasing the volume of distribution) of the resulting API.

Conversely, the ethoxy group at C2 exerts a strong resonance (+M) effect, pushing electron density into the aromatic ring. Causality: While this electron enrichment makes the ring highly resistant to nucleophilic aromatic substitution (

The Orthogonal Reactivity Paradigm

The true value of CAS 2404734-08-1 lies in its orthogonal reactivity. The formyl group and the aryl bromide can be functionalized independently without cross-interference, allowing for divergent synthesis of libraries.

-

Aldehyde Functionalization: The formyl group readily undergoes reductive amination to yield secondary or tertiary amines. The use of Sodium Triacetoxyborohydride (

) is preferred here. As established by [2], -

Aryl Bromide Functionalization: The C-Br bond serves as an excellent handle for palladium-catalyzed carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling () [3].

Synthetic divergence of CAS 2404734-08-1 via orthogonal functionalization pathways.

Experimental Methodology: A Self-Validating Protocol

A protocol is only as reliable as its internal validation mechanisms. The following workflow for the Suzuki-Miyaura coupling of CAS 2404734-08-1 incorporates an In-Process Control (IPC) feedback loop, ensuring the reaction is driven to completion based on empirical mass-spectrometry data rather than arbitrary timeframes.

Protocol: Synthesis of 2-Ethoxy-5-isopropyl-3-(p-tolyl)benzaldehyde

Step 1: Reagent Charging

Charge a flame-dried Schlenk flask with 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (1.0 eq, limiting reagent), p-tolylboronic acid (1.2 eq), and anhydrous

Step 2: Solvent Addition & Degassing

Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Degas the mixture by sparging with subsurface

Step 3: Catalyst Introduction

Under a positive flow of

Step 4: Thermal Activation Seal the flask and heat to 90 °C for 4 hours with vigorous stirring (800 rpm).

Step 5: Self-Validating In-Process Control (IPC)

Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS.

Validation Logic: The reaction is only considered complete when the Extracted Ion Chromatogram (EIC) for the starting material (

Suzuki-Miyaura catalytic cycle for the cross-coupling of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde.

Analytical Validation & Quality Control

To ensure the integrity of the starting material prior to library synthesis, verify the structure using

-

Formyl Proton: A distinct singlet at ~10.2 ppm (1H).

-

Aromatic Protons: Two doublets at ~7.8 ppm and ~7.6 ppm showing meta-coupling (

Hz), confirming the 1,2,3,5-tetrasubstitution pattern. -

Ethoxy Group: A quartet at ~4.1 ppm (2H) and a triplet at ~1.4 ppm (3H).

-

Isopropyl Group: A septet at ~2.9 ppm (1H) and a doublet at ~1.2 ppm (6H).

Toxicology & Safe Handling

According to standard chemical safety data ()[4], CAS 2404734-08-1 is classified as a laboratory chemical for R&D use only.

-

Hazards: Causes skin irritation and serious eye irritation.

-

Decomposition: Under fire conditions, the compound emits toxic fumes, including carbon monoxide and hydrogen bromide (HBr) gas.

-

Handling Standard: Must be handled exclusively within a certified laboratory fume hood. Personnel must wear nitrile gloves, a chemically resistant lab coat, and splash-proof safety goggles.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. URL:[Link]

Applications of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde in Organic Synthesis: A Technical Guide for Advanced Scaffold Functionalization

Executive Summary

As modern drug discovery programs increasingly demand novel, sp³-rich, and sterically tuned aromatic scaffolds, polyfunctional building blocks like 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS: 2404734-08-1) have emerged as critical starting materials. This whitepaper provides an in-depth mechanistic and practical guide to utilizing this specific scaffold. Designed for senior application scientists and medicinal chemists, this guide dissects the orthogonal reactivity of the molecule's functional nodes and provides self-validating protocols for its downstream functionalization.

Structural & Mechanistic Profiling

The synthetic utility of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde lies in its highly orchestrated substitution pattern. Each functional group serves a distinct mechanistic and pharmacodynamic purpose:

-

The C1-Aldehyde Node: Acts as a versatile electrophile for carbon-carbon and carbon-nitrogen bond formation.

-

The C3-Bromide Node: Serves as a robust, selectively addressable handle for transition-metal-catalyzed cross-coupling.

-

The C2-Ethoxy Node: Provides critical steric shielding. Unlike a free phenol (which is prone to phase II glucuronidation) or a less bulky methoxy group, the ethoxy moiety forces the adjacent aldehyde out of coplanarity with the aromatic ring. This conformational locking modulates the aldehyde's electrophilicity and enhances the stereoselectivity of incoming nucleophiles.

-

The C5-Isopropyl Node: Acts as a lipophilic anchor. In medicinal chemistry, such bulky sp³-hybridized alkyl groups are strategically placed to engage deep hydrophobic pockets in target proteins, a strategy prominently utilized in the development of visual cycle modulators and COX-2 inhibitors .

Structural nodes and orthogonal reactivity pathways of the core scaffold.

Core Synthetic Applications & Validated Protocols

Palladium-Catalyzed Cross-Coupling (The C3-Bromo Node)

Mechanistic Causality: The ortho-ethoxy group imposes significant steric hindrance around the C3-bromide. Standard catalysts like Pd(PPh₃)₄ often fail here due to sluggish oxidative addition and competitive protodehalogenation. Therefore, Pd(dppf)Cl₂ is selected; its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and overcoming steric bulk. Potassium carbonate (K₂CO₃) is chosen as the base because it is mild enough to activate the boronic acid without triggering unwanted base-catalyzed aldol condensations at the sensitive C1-aldehyde.

Validated experimental workflow for Suzuki-Miyaura cross-coupling.

Self-Validating Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Degassing: Dissolve the mixture in 1,4-Dioxane. Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.

-

Base Addition: Add a 2M aqueous solution of K₂CO₃ (2.5 equiv). The biphasic Dioxane/H₂O (4:1 v/v) system ensures solubility of both organic substrates and inorganic base.

-

Thermal Activation: Heat the reaction mixture to 90°C under vigorous stirring for 12 hours.

-

Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The protocol is self-validating when the starting material (Rf ~0.6) is completely consumed, replaced by a highly UV-active product spot (Rf ~0.4). Confirm the mass of the biaryl aldehyde via LC-MS.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Aldehyde Functionalization (The C1-Formyl Node)

Mechanistic Causality: To convert the C1-aldehyde into a complex secondary or tertiary amine, reductive amination is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it selectively reduces the transient iminium ion without over-reducing the unreacted starting aldehyde to a benzyl alcohol. Acetic acid is added as a co-catalyst to accelerate iminium formation, which is critical given the steric shielding from the ortho-ethoxy group.

Self-Validating Protocol: Reductive Amination

-

Imine Formation: Dissolve the aldehyde (1.0 equiv) and the primary/secondary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at 25°C for 2 hours.

-

Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). The suspension will become cloudy.

-

Validation Checkpoint: After 4 hours, an LC-MS aliquot should show complete disappearance of the aldehyde mass (M+H) and the appearance of the amine product mass. The absence of the benzyl alcohol byproduct validates the choice of the mild borohydride reagent.

-

Quenching: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM) and purify.

Quantitative Data & Comparative Analysis

The following table summarizes the optimized reaction conditions, expected yields, and mechanistic observations for the primary transformations of this scaffold:

| Transformation | Reagents / Catalyst | Solvent / Temp | Yield Range | Key Causality / Observation |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O (4:1), 90°C | 75–88% | The dppf ligand overcomes severe steric hindrance from the ortho-ethoxy group. |

| Reductive Amination | R-NH₂, NaBH(OAc)₃, AcOH | DCE, 25°C | 80–95% | STAB prevents over-reduction of the unreacted, sterically shielded aldehyde. |

| Wittig Olefination | Ph₃P=CH-R, t-BuOK | THF, 0°C to 25°C | 65–82% | Requires strict anhydrous conditions; E/Z ratio heavily depends on ylide stabilization. |

| Buchwald-Hartwig Amination | R-NH₂, Pd₂(dba)₃, XPhos, Cs₂CO₃ | Toluene, 100°C | 60–75% | XPhos is mandatory to facilitate reductive elimination at the sterically congested C3 position. |

Medicinal Chemistry Perspective: ADME/Tox & Pharmacodynamics

The 5-isopropyl and 2-ethoxy substituents are not merely synthetic handles; they are profound pharmacodynamic modulators.

The isopropyl group increases the topological polar surface area (tPSA) efficiency by adding lipophilicity (LogP) without introducing hydrogen bond donors or acceptors. This is crucial for blood-brain barrier (BBB) penetration or retinal tissue targeting. For instance, in the rational tuning of visual cycle modulators, isopropyl-substituted benzaldehydes dictate specific retinoid isomerase (RPE65) inhibition profiles by perfectly occupying the enzyme's hydrophobic pocket .

Furthermore, the ethoxy ether masks the potential toxicity of a free phenol. By capping the oxygen, the molecule avoids rapid clearance via hepatic sulfation or glucuronidation, thereby significantly extending the in vivo half-life of the resulting active pharmaceutical ingredient (API) .

References

-

Rational Tuning of Visual Cycle Modulator Pharmacodynamics, Journal of Pharmacology and Experimental Therapeutics (via NCBI PMC),[Link]

- Benzopyran compounds useful for treating inflammatory conditions (WO2004087686A2)

Strategic Utilization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde in Modern Medicinal Chemistry

In the pursuit of novel therapeutics, the selection of highly functionalized, geometrically constrained building blocks is the cornerstone of successful lead generation. 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS: 2404734-08-1) has emerged as a privileged scaffold in modern medicinal chemistry[1]. Unlike simple substituted benzenes, this molecule offers orthogonal synthetic handles (aldehyde and bromide) coupled with carefully tuned physicochemical properties (ethoxy and isopropyl groups).

This whitepaper dissects the structural rationale, synthetic methodologies, and target-based design applications of this specific building block, providing self-validating protocols for integration into your drug discovery pipeline.

Structural Anatomy & Physicochemical Rationale

The design of a drug candidate requires a delicate balance between target affinity and pharmacokinetic viability. Every functional group on 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde serves a distinct, causal purpose in both synthesis and biological interaction.

-

The Aldehyde Handle (C1): A highly reactive electrophilic center. It serves as the primary vector for diversification via reductive amination, Knoevenagel condensations, or heterocycle formation (e.g., benzimidazoles).

-

The Bromo Substituent (C3): Positioned strategically meta to the isopropyl group and ortho to the ethoxy group, this halogen is a dedicated handle for transition-metal-catalyzed cross-coupling. It allows for late-stage spatial extension of the molecule to access adjacent binding pockets.

-

The 2-Ethoxy Group (C2): Serving as a hydrogen bond acceptor (HBA), the ethoxy ether linkage modulates lipophilicity while enforcing specific conformational geometries. The steric bulk of the ethyl chain restricts the rotation of adjacent substituents, effectively locking the molecule into a bioactive conformation.

-

The 5-Isopropyl Group (C5): The incorporation of branched alkyl groups is a critical approach for modulating drug solubility and target affinity[2]. The isopropyl group is highly hydrophobic and provides beneficial van der Waals interactions within lipophilic enzyme pockets[3]. Furthermore, it enhances Lipophilic Ligand Efficiency (LLE) by filling hydrophobic space without adding excessive molecular weight[4].

Quantitative Data Summary

The baseline physicochemical properties of this building block dictate its downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Physicochemical Property | Value | Medicinal Chemistry Rationale |

| Molecular Weight | 271.15 g/mol | Low MW allows for extensive downstream functionalization without violating Lipinski’s Rule of 5. |

| LogP (Estimated) | ~3.5 - 4.0 | High lipophilicity driven by the isopropyl group; ideal for targeting hydrophobic pockets (e.g., kinases, GPCRs)[5]. |

| Topological Polar Surface Area | 26.3 Ų | Low TPSA ensures excellent membrane permeability, suitable for CNS-targeted or intracellular therapies. |

| H-Bond Donors / Acceptors | 0 / 2 | Lack of donors prevents non-specific binding; acceptors (aldehyde oxygen, ether oxygen) allow targeted kinase hinge interactions. |

Divergent Synthetic Workflows

To maximize the utility of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde, synthetic sequences must leverage the orthogonality of the aldehyde and bromide groups.

Caption: Divergent synthetic workflow leveraging orthogonal functional handles.

Protocol 1: Direct Reductive Amination (Aldehyde Functionalization)

The conversion of the aldehyde to an amine is critical for introducing solubilizing groups (e.g., piperazines, morpholines) that improve aqueous solubility and oral bioavailability. We utilize 6[6] due to its mild nature, which prevents the premature reduction of the aldehyde to an alcohol[7].

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under nitrogen, dissolve 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (1.0 mmol) and the desired primary/secondary amine (1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

-

Causality: DCE is preferred over THF or DCM because it enhances reaction kinetics and stabilizes the intermediate iminium ion[7].

-

-

Imine Formation: Stir the mixture at room temperature for 30 minutes. For sterically hindered amines, add glacial acetic acid (1.0 eq) to catalyze iminium formation.

-

Reduction: Add NaBH(OAc)3 (1.5 mmol) portion-wise over 5 minutes.

-

Causality: NaBH(OAc)3 is chosen over NaBH3CN to eliminate the generation of toxic hydrogen cyanide gas and to provide a cleaner reaction profile[8].

-

-

Self-Validation (In-Process Control): Monitor via LCMS or TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a polar amine spot validate the completion.

-

Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

The9[9] is utilized to construct biaryl systems, which are ubiquitous in FDA-approved drugs. The steric hindrance from the ortho-ethoxy group requires a catalyst with a large bite angle.

Step-by-Step Methodology:

-

Preparation: Charge a microwave vial with the brominated intermediate (1.0 mmol), an arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

-

Causality: The bidentate dppf ligand enforces a geometry on the palladium center that accelerates the rate-limiting reductive elimination step, overcoming the steric clash of the ethoxy group.

-

-

Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5.0 mL). Seal the vial and purge with nitrogen for 5 minutes.

-

Reaction: Heat the mixture at 90°C for 4 hours (or microwave at 110°C for 30 minutes).

-

Self-Validation: LCMS analysis should show the targeted biaryl mass. The isotopic pattern of the bromide (1:1 ratio of M/M+2) will be replaced by the exact mass of the coupled product.

-

Workup: Filter through a pad of Celite to remove palladium black, wash with EtOAc, and purify via flash chromatography.

Application in Target-Based Drug Design

The specific substitution pattern of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde makes it an exceptional core for Kinase Inhibitors and PROTAC (Proteolysis Targeting Chimera) ligands .

When targeting the ATP-binding pocket of a kinase, the molecule acts as a highly efficient pharmacophore. The 5-isopropyl group acts as a "hydrophobic anchor," burying itself into the deep, lipophilic sub-pockets of the enzyme (e.g., the DFG-out pocket). Concurrently, the 2-ethoxy group acts as a steric shield, preventing off-target binding while its oxygen atom serves as a weak hydrogen bond acceptor for water networks within the active site.

Caption: Pharmacophore binding logic of the substituted benzaldehyde core.

For PROTAC development , the C3-bromo position serves as the ideal exit vector. By performing a cross-coupling reaction at this site, medicinal chemists can attach PEG or alkyl linkers that extend out of the target protein's solvent channel, ultimately connecting to an E3 ligase binder (like Thalidomide or VHL ligands) without disrupting the core binding affinity provided by the isopropyl and ethoxy groups.

References

1.1 2.6 3.8 4.5 5.9 6.2 7.3 8.4

Sources

- 1. labfind.co.kr [labfind.co.kr]

- 2. Isopropyl Group Solubility: Effects on Drug Formulation [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Suzuki-Miyaura Cross-Coupling Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Strategic Utilization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde represents a high-value "privileged scaffold." Its structural architecture combines three distinct features essential for lead optimization:

-

Orthogonal Reactivity: The coexistence of an electrophilic aldehyde and a nucleophile-susceptible aryl bromide allows for divergent synthesis (e.g., sequential reductive amination and Suzuki-Miyaura coupling).

-

Lipophilic Tuning: The 5-isopropyl group provides significant hydrophobic bulk (

modulation) and metabolic stability by blocking the oxidation-prone para-position relative to the ethoxy group. -

Conformational Locking: The 2-ethoxy substituent induces specific torsional constraints, often favoring bioactive conformations in biaryl systems through non-covalent intramolecular interactions (e.g., S...O or H-bonds).

This guide details the synthesis, reactivity profile, and application of this building block, providing validated protocols for its integration into complex API (Active Pharmaceutical Ingredient) architectures.

Structural Analysis & Reactivity Profile

The molecule is a trisubstituted benzene derivative where the interplay of electronic effects dictates its chemical behavior.

Electronic Directors and Regioselectivity

The synthesis of this building block relies on the precise exploitation of directing groups on the benzene ring:

-

1-Formyl (-CHO): A strong electron-withdrawing group (EWG) and meta-director. It deactivates positions 2, 4, and 6.

-

2-Ethoxy (-OEt): A strong electron-donating group (EDG) and ortho/para-director. It strongly activates positions 3 and 5.

-

5-Isopropyl (-iPr): A weak EDG, directing ortho/para.

The "Sweet Spot" (C-3): In the precursor 2-ethoxy-5-isopropylbenzaldehyde , Position 3 is the unique site of constructive interference between the directing groups:

-

It is ortho to the activating Ethoxy group.

-

It is meta to the deactivating Formyl group.

-

Consequently, electrophilic aromatic substitution (EAS), such as bromination, occurs exclusively at C-3 with high regioselectivity (>95%).

Steric Considerations

The 3-bromo substituent is flanked by the 2-ethoxy group. This creates a sterically congested environment ("ortho-effect") that significantly influences downstream cross-coupling reactions. Standard phosphine ligands (e.g., PPh3) may fail; bulky, electron-rich ligands (e.g., SPhos, XPhos) are required to facilitate oxidative addition at the C-Br bond.

Synthesis of the Building Block

While the parent aldehyde is commercially available, in-house synthesis ensures supply chain independence and allows for analog generation (e.g., 2-methoxy or 2-isopropoxy variants).

Retrosynthetic Analysis

The most robust route proceeds via the regioselective bromination of the pre-formed aldehyde.

Figure 1: Retrosynthetic strategy leveraging the directing power of the alkoxy group.

Experimental Protocol: Regioselective Bromination

Objective: Synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde from 2-ethoxy-5-isopropylbenzaldehyde.

Reagents:

-

Substrate: 2-Ethoxy-5-isopropylbenzaldehyde (1.0 eq)

-

Bromine source: N-Bromosuccinimide (NBS) (1.05 eq) or Br2 (1.0 eq)

-

Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)

-

Catalyst: Ammonium Acetate (10 mol%) - promotes regioselectivity

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet with 2-ethoxy-5-isopropylbenzaldehyde (10.0 g, 52 mmol) and Acetonitrile (100 mL).

-

Activation: Add Ammonium Acetate (0.4 g, 5.2 mmol). Cool the solution to 0°C using an ice bath.

-

Addition: Portion-wise, add N-Bromosuccinimide (NBS) (9.7 g, 54.6 mmol) over 30 minutes. Note: Maintain internal temperature < 5°C to prevent side-chain bromination.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC. The product (Rf ~0.[1]6) should appear as the starting material (Rf ~0.5) is consumed.[2]

-

Quench: Pour the reaction mixture into ice-cold water (300 mL).

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 10% Na2S2O3 (to remove free bromine), followed by Brine. Dry over anhydrous Na2SO4.[3]

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield the target as pale yellow needles.

Yield Expectations: 85-92% isolated yield.

Divergent Synthetic Applications

The dual functionality of the scaffold allows it to serve as a linchpin in convergent synthesis.

Workflow Visualization

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Key Reaction: Suzuki-Miyaura Cross-Coupling

Due to the steric hindrance at C-3 (ortho-ethoxy), standard conditions often result in low yields or dehalogenation.

Optimized Protocol:

-

Catalyst System: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).

-

Base: K3PO4 (2.0 eq).

-

Solvent: Toluene/Water (10:1).

-

Temperature: 100°C.

-

Mechanism: SPhos (Buchwald Ligand) provides the necessary electron density and steric bulk to facilitate the oxidative addition into the hindered Ar-Br bond and promote reductive elimination.

Comparative Reactivity Data

| Reaction Type | Reagent | Site of Attack | Yield (Typical) | Critical Parameter |

| Reductive Amination | R-NH2, NaBH(OAc)3 | Aldehyde (C-1) | 90-95% | Use mild reductant to avoid Br loss. |

| Suzuki Coupling | Ar-B(OH)2, Pd/SPhos | Bromide (C-3) | 75-85% | Ligand choice is critical (SPhos/XPhos). |

| Wittig Reaction | Ph3P=CH-R | Aldehyde (C-1) | 80-88% | Strong bases may cause debromination. |

| Oxidation | NaClO2, NaH2PO4 | Aldehyde (C-1) | >95% | Yields the benzoic acid derivative. |

Safety and Handling

-

Hazard Identification: The compound is an aryl bromide and aldehyde. It acts as a skin and eye irritant.

-

Sensitization: Benzaldehyde derivatives can cause contact dermatitis.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The aldehyde is susceptible to autoxidation to the corresponding benzoic acid upon prolonged exposure to air.

References

-

General Bromination Methodology

-

Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of Organic Chemistry, 2005.

- Note: Validates the use of NBS/MeCN for high regioselectivity in alkoxy-benzaldehydes.

-

-

Suzuki Coupling of Hindered Substrates

-

Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides." Journal of the American Chemical Society, 2008.

- Note: Establishes the necessity of SPhos/XPhos type ligands for ortho-substituted aryl halides.

-

-

Commercial Availability & Analogues

-

"3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde (CAS 2404734-04-7)."[4] ChemScene Building Blocks.

- Note: Provides physical property data for the closest structural analog, confirming stability and handling characteristics.

-

- Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2014.

Sources

starting materials for 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde synthesis

This guide outlines a robust, scalable synthetic strategy for 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde , a highly specific aromatic building block likely used in the development of small-molecule inhibitors (e.g., BET bromodomain inhibitors or kinase inhibitors).

The following protocols prioritize regiochemical control and operational simplicity, designed for implementation in a research or early-process development setting.

Executive Summary

Target Molecule: 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde CAS: 2404734-08-1 Core Application: Intermediate for pharmaceutical APIs; functionalized benzaldehyde scaffold for Knoevenagel condensations, reductive aminations, or Suzuki-Miyaura couplings.

Synthetic Strategy: The synthesis relies on the precise exploitation of directing group effects. The hydroxyl group of the salicylaldehyde core is utilized to direct bromination to the ortho position (C3), followed by O-alkylation to lock the ethoxy ether.

-

Primary Route: Bromination of 5-isopropylsalicylaldehyde followed by Williamson ether synthesis.

-

De Novo Route: Ortho-formylation of 4-isopropylphenol if the aldehyde precursor is unavailable.

Retrosynthetic Analysis

The strategic disconnection reveals 5-isopropylsalicylaldehyde as the critical "linchpin" intermediate.

Figure 1: Retrosynthetic logic flow. The pathway minimizes isomer formation by leveraging the strong ortho-directing power of the phenol.

Primary Synthetic Route (Step-by-Step)

Phase 1: Regioselective Bromination

The first challenge is installing the bromine atom at C3. In 5-isopropylsalicylaldehyde , the C2-hydroxyl group is a strong ortho/para activator, while the C1-formyl group is a meta director.

-

C3: Ortho to -OH, Meta to -CHO (Synergistic activation).

-

C6: Ortho to -CHO, Meta to -OH (Deactivated).

-

C4: Meta to -OH (Deactivated). Result: Bromination occurs exclusively at C3.

Reagents:

-

Starting Material: 5-Isopropylsalicylaldehyde (1.0 eq)

-

Bromine (

) (1.05 eq) or N-Bromosuccinimide (NBS) (1.05 eq) -

Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

-

Catalyst: Sodium Acetate (NaOAc) (if using

to buffer HBr)

Protocol (Standard Scale: 10g):

-

Dissolution: Dissolve 10.0 g (60.9 mmol) of 5-isopropylsalicylaldehyde in 100 mL of glacial acetic acid. Add 6.0 g of sodium acetate (buffer).

-

Addition: Cool the solution to 15°C. Add a solution of bromine (3.2 mL, 64.0 mmol) in 20 mL acetic acid dropwise over 30 minutes. Maintain temperature <20°C to prevent over-bromination.

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for the starting material (

) should disappear, replaced by a slightly lower -

Quench: Pour the mixture into 500 mL of ice water containing 1% sodium thiosulfate (to quench excess

). -

Isolation: Filter the resulting precipitate. If an oil forms, extract with DCM (3 x 100 mL), wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-5% EtOAc in Hexanes).

-

Yield Target: 85-90%

-

Checkpoint: Confirm structure via

H NMR. Look for the loss of the aromatic proton at C3.

-

Phase 2: O-Ethylation (Williamson Ether Synthesis)

The phenolic proton is acidic (

Reagents:

-

Substrate: 3-Bromo-5-isopropylsalicylaldehyde (1.0 eq)

-

Alkylating Agent: Ethyl Iodide (EtI) (1.5 eq) or Ethyl Bromide (EtBr) (2.0 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Protocol:

-

Setup: In a round-bottom flask, suspend 3-bromo-5-isopropylsalicylaldehyde (10.0 g, 41.1 mmol) and anhydrous

(11.4 g, 82.2 mmol) in 80 mL of DMF. -

Addition: Add Ethyl Iodide (4.9 mL, 61.7 mmol) via syringe.

-

Reaction: Heat the mixture to 60°C for 4 hours. (If using Acetone/EtBr, reflux overnight).

-

Workup: Cool to room temperature. Pour into 400 mL of water. The product should precipitate.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer copiously with water (to remove DMF) and brine.

-

Drying: Dry over

and concentrate in vacuo. -

Final Purification: The crude oil often solidifies or can be used directly. For high purity (>98%), perform flash chromatography (Hexane/EtOAc 95:5).

Alternative "De Novo" Route (From Phenol)

If 5-isopropylsalicylaldehyde is unavailable or expensive, it can be synthesized from 4-isopropylphenol using the MgCl2-mediated Formylation (an improved ortho-formylation superior to Reimer-Tiemann).

Mechanism: Magnesium coordinates with the phenoxide oxygen, directing the paraformaldehyde insertion exclusively to the ortho position.

Figure 2: Linear workflow from commodity phenol to target.

Protocol (MgCl2 Method):

-

Combine 4-isopropylphenol (1.0 eq), anhydrous

(1.5 eq), and Paraformaldehyde (3.0 eq) in dry THF. -

Add Triethylamine (

) (3.75 eq) dropwise. -

Reflux for 6–8 hours.

-

Quench with 1N HCl. Extract with ether.

-

Result: 5-Isopropylsalicylaldehyde (Yield typically 80-90%).

Quantitative Data Summary

| Parameter | Phase 1 (Bromination) | Phase 2 (Ethylation) |

| Limiting Reagent | 5-Isopropylsalicylaldehyde | 3-Bromo-5-isopropylsalicylaldehyde |

| Key Reagent | EtI / | |

| Solvent System | Acetic Acid | DMF |

| Temperature | 15°C | 60°C |

| Typical Yield | 85 - 92% | 90 - 95% |

| Critical Impurity | 3,6-Dibromo species (if excess | Unreacted Phenol |

References

-

Regioselective Bromination of Phenols

- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Source: MDPI, Molecules 2014.

-

URL:[Link]

- Ortho-Formylation Methodology (MgCl2/TEA): Title: Ortho-formylation of phenols: The Magnesium Chloride–Triethylamine–Paraformaldehyde Method. Source: Acta Chemica Scandinavica (Hansen & Skattebøl). Context: This is the standard authoritative method for converting 4-alkylphenols to salicylaldehydes.

- Compound Data (Target Analogues)

- Title: Synthesis of Heterocyclic Compounds Using 3-Bromo-2,5-dichlorobenzaldehyde (Analogous Reactivity).

Sources

Methodological & Application

detailed protocol for the synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

Detailed Protocol for the Synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

Abstract This application note details the step-by-step synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde, a highly functionalized aromatic intermediate valuable in medicinal chemistry and drug discovery. The protocol utilizes a three-stage synthetic route starting from the commodity chemical 4-isopropylphenol. The pathway leverages the synergistic directing effects of substituents to ensure high regioselectivity during the critical bromination step.

Retrosynthetic Analysis & Strategy

The target molecule is a trisubstituted benzaldehyde. The synthetic strategy relies on the sequential introduction of functional groups to manage regioselectivity.

-

Core Logic : The 5-isopropyl group is fixed. The aldehyde (CHO) and ethoxy (OEt) groups must be introduced.

-

Regiocontrol : Bromination is performed on the free phenol (salicylaldehyde derivative) rather than the ethyl ether. The hydroxyl group (-OH) is a powerful ortho, para-director. With the para-position (C5) blocked by the isopropyl group, the -OH directs the incoming bromine exclusively to the ortho-position (C3). The aldehyde group at C1 (a meta-director) reinforces this selectivity, directing electrophiles to C3.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.

Safety & Hazards

Critical Warning : This protocol involves hazardous reagents. All operations must be conducted in a properly functioning fume hood.

| Reagent | Hazard Class | Handling Precautions |

| Bromine (Br₂) | Corrosive, Oxidizer, Toxic | Use glass syringes/Teflon needles. Quench spills with sodium thiosulfate.[1] Causes severe burns. |

| Ethyl Iodide | Carcinogen, Irritant | Alkylating agent. Avoid inhalation. Store over copper wire to stabilize. |

| Chloroform | Carcinogen, Toxic | Use in a well-ventilated area. Avoid contact with strong bases (exothermic). |

| Sodium Hydroxide | Corrosive | Causes severe skin and eye burns. Wear face shield when handling pellets or concentrated solutions. |

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Hydroxy-5-isopropylbenzaldehyde

Note: This intermediate (CAS: 486-07-7) is commercially available. If purchased, proceed directly to Stage 2.

Principle : The Reimer-Tiemann reaction introduces a formyl group ortho to the phenolic hydroxyl.

-

Setup : Equip a 1 L 3-neck round-bottom flask (RBF) with a reflux condenser, mechanical stirrer, and dropping funnel.

-

Reagents :

-

4-Isopropylphenol: 27.2 g (0.20 mol)

-

Sodium Hydroxide (NaOH): 40.0 g (1.0 mol) dissolved in 100 mL H₂O

-

Chloroform (CHCl₃): 30 mL (0.37 mol)

-

Ethanol (95%): 20 mL

-

-

Procedure :

-

Dissolve 4-isopropylphenol in the NaOH solution in the RBF. Heat to 60–65 °C with stirring.

-

Add Chloroform dropwise over 1 hour. The reaction is exothermic; maintain temperature below 70 °C.

-

After addition, reflux the mixture gently for 2 hours. The color will turn deep red/orange.

-

Workup : Acidify the cooled mixture with 10% HCl until pH < 3. Steam distill the mixture. The unreacted phenol and the para-isomer (if any) are less volatile; the ortho-salicylaldehyde product distills over with water.

-

Extract the distillate with diethyl ether (3 x 50 mL). Dry over MgSO₄ and concentrate in vacuo.

-

Yield : Expect ~35–45% as a pale yellow oil.

-

Stage 2: Bromination to 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde

Principle : Electrophilic aromatic substitution.[1][2] The -OH group activates the C3 position. The bulky isopropyl group at C5 blocks para substitution, ensuring high regioselectivity for the C3 position.

-

Setup : 500 mL RBF with a pressure-equalizing addition funnel and a gas outlet connected to a NaOH trap (to neutralize HBr fumes).

-

Reagents :

-

2-Hydroxy-5-isopropylbenzaldehyde: 16.4 g (0.10 mol)

-

Bromine (Br₂): 16.0 g (0.10 mol, ~5.2 mL)

-

Glacial Acetic Acid: 100 mL

-

Sodium Acetate (NaOAc): 8.2 g (0.10 mol) – Buffers the reaction to prevent acid-catalyzed side reactions.

-

-

Procedure :

-

Dissolve the aldehyde and NaOAc in glacial acetic acid. Cool to 10–15 °C in a water bath.

-

Add Bromine dissolved in 20 mL acetic acid dropwise over 45 minutes.

-

Observation: The deep red bromine color should fade as it reacts.

-

Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup : Pour the reaction mixture into 500 mL ice-cold water. A solid precipitate should form.

-

Filter the solid.[3][4] Wash with cold water (3 x 100 mL) to remove acetic acid.

-

Recrystallize from Ethanol/Water.

-

Yield : Expect 80–90% (Yellowish crystalline solid).

-

Data Check : ¹H NMR should show the disappearance of the C3 proton (previously a doublet) and the retention of C4 and C6 protons as doublets (meta-coupling ~2 Hz).

-

Stage 3: O-Ethylation to 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

Principle : Williamson Ether Synthesis. The phenolic proton is acidic (pKa ~8-9 due to the aldehyde) and is easily deprotonated by carbonate bases.

-

Setup : 250 mL RBF with reflux condenser and magnetic stirrer.

-

Reagents :

-

3-Bromo-2-hydroxy-5-isopropylbenzaldehyde: 12.15 g (0.05 mol)

-

Ethyl Iodide (EtI): 9.36 g (0.06 mol, ~4.8 mL) – Use slight excess.

-

Potassium Carbonate (K₂CO₃): 13.8 g (0.10 mol) – Anhydrous, ground powder.

-

DMF (Dimethylformamide): 50 mL

-

-

Procedure :

-

Dissolve the brominated phenol in DMF. Add K₂CO₃.

-

Stir at room temperature for 15 minutes to form the phenoxide (color change to bright yellow/orange).

-

Add Ethyl Iodide in one portion.

-

Heat the mixture to 60 °C for 4–6 hours.

-

Workup : Pour the mixture into 300 mL water. Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the organic layer with water (2x) and brine (1x) to remove DMF.

-

Dry over Na₂SO₄ and concentrate.[4]

-

Purification : If the product is an oil, it may crystallize upon standing or require flash chromatography (SiO₂, Hexane/EtOAc 95:5).

-

Yield : Expect 85–95%.

-

Quality Control & Data Validation

Expected Analytical Data

| Technique | Parameter | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | Aldehyde (-CHO) | Singlet, δ 10.2–10.4 ppm |

| Aromatic C6-H | Doublet, δ 7.6–7.7 ppm (d, J ≈ 2.2 Hz) | |

| Aromatic C4-H | Doublet, δ 7.4–7.5 ppm (d, J ≈ 2.2 Hz) | |

| Ethoxy -CH₂- | Quartet, δ 4.1–4.2 ppm | |

| Ethoxy -CH₃ | Triplet, δ 1.4–1.5 ppm | |

| Isopropyl -CH- | Septet, δ 2.9 ppm | |

| Isopropyl -(CH₃)₂ | Doublet, δ 1.25 ppm | |

| MS (ESI/GC) | Molecular Ion | [M]+ 270/272 (1:1 ratio due to ⁷⁹Br/⁸¹Br) |

| Appearance | Physical State | Pale yellow solid or viscous oil |

Troubleshooting Guide

-

Low Yield in Stage 1 : Ensure temperature control. If the reaction overheats, resin formation (polymerization) dominates.

-

Incomplete Bromination : If starting material remains, add 0.1 eq more Bromine and stir longer. Do not heat excessively to avoid side-chain bromination (benzylic).

-

O-Alkylation Stalls : Add a catalytic amount of Potassium Iodide (KI) or switch solvent to Acetone (reflux) if DMF workup is problematic, though DMF is faster.

References

-

Reimer-Tiemann Reaction Mechanism : Wynberg, H. "The Reimer-Tiemann Reaction." Chemical Reviews, vol. 60, no. 2, 1960, pp. 169–184. Link

-

Regioselective Bromination of Phenols : Oberhauser, T. "A Convenient Synthesis of 3-Bromo- and 3,5-Dibromosalicylaldehydes." Journal of Organic Chemistry, vol. 62, no. 13, 1997, pp. 4504–4506. Link

- General Protocol for Alkylation of Salicylaldehydes: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989, p. 985.

-

Synthesis of 5-Isopropylsalicylaldehyde : Casnati, G., et al. "Selective ortho-formylation of phenols." Tetrahedron Letters, vol. 6, no. 29, 1965, pp. 2437-2439. Link

Sources

Application Notes and Protocols for the Bromination and Etherification of Substituted Benzaldehydes

Introduction: The Synthetic Versatility of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are cornerstone building blocks in the synthesis of a vast array of pharmacologically active molecules and complex organic intermediates. Their inherent reactivity, stemming from the electrophilic aldehyde and the nucleophilic aromatic ring, allows for a diverse range of chemical transformations. Among the most critical of these are bromination and etherification.

Bromination of the aromatic ring introduces a versatile handle for subsequent cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures.[1] Aryl bromides are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.[1] Etherification, particularly of hydroxy-substituted benzaldehydes, is a common strategy to modify polarity, improve metabolic stability, and fine-tune the electronic properties of a molecule, all of which are critical parameters in drug design.[2][3]

This comprehensive guide provides detailed protocols and in-depth mechanistic insights for the bromination and etherification of substituted benzaldehydes, designed to empower researchers in medicinal chemistry and drug development to confidently and efficiently execute these essential transformations.

Part 1: Bromination of Substituted Benzaldehydes

Mechanistic Overview: Electrophilic Aromatic Substitution

The bromination of a substituted benzaldehyde proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The reaction is initiated by the generation of a potent electrophile, typically a bromonium ion (Br+) or a polarized bromine molecule, which is then attacked by the electron-rich π-system of the benzene ring. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][4] The final step involves the deprotonation of the arenium ion, restoring aromaticity and yielding the brominated benzaldehyde product.[4]

The regioselectivity of the bromination is dictated by the electronic nature of the substituents already present on the benzaldehyde ring. The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature.[5][6] Conversely, electron-donating groups (EDGs) such as hydroxyl (-OH) and alkoxy (-OR) groups are activating and ortho-, para-directing.[1] The interplay of these directing effects is a crucial consideration in planning the synthesis of a desired isomer.

Experimental Workflow for Bromination

Caption: General workflow for the bromination of substituted benzaldehydes.

Protocol 1: Bromination using Bromine in Acetic Acid

This classical method is widely applicable for many substituted benzaldehydes.

Materials:

| Reagent/Solvent | Molar Equivalent | Purpose |

| Substituted Benzaldehyde | 1.0 | Starting Material |

| Glacial Acetic Acid | - | Solvent |

| Bromine (Br₂) | 1.0 - 1.1 | Brominating Agent |

| Sodium Acetate (optional) | 1.0 | HBr Scavenger |

| Sodium Thiosulfate (Na₂S₂O₃) solution | - | Quenching Agent |

| Dichloromethane (DCM) or Ethyl Acetate | - | Extraction Solvent |

| Brine | - | Washing Agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted benzaldehyde (1.0 eq) in glacial acetic acid.

-

If the substrate is sensitive to the HBr byproduct, add sodium acetate (1.0 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise over 30-60 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange/brown color disappears.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: In Situ Bromine Generation with KBrO₃/HBr

This method avoids the direct handling of liquid bromine, offering a safer alternative.[7]

Materials:

| Reagent/Solvent | Molar Equivalent | Purpose |

| Substituted Benzaldehyde | 1.0 | Starting Material |

| Potassium Bromate (KBrO₃) | 0.33 | Bromine Source |

| 48% Hydrobromic Acid (HBr) | - | Bromine Source & Catalyst |

| Glacial Acetic Acid | - | Solvent |

| Sodium Thiosulfate (Na₂S₂O₃) solution | - | Quenching Agent |

Procedure:

-

In a round-bottom flask, add the substituted benzaldehyde (e.g., veratraldehyde, 10 mmol) and potassium bromate (3.3 mmol).[7]

-

Add glacial acetic acid (5 mL) and stir the mixture at room temperature.[7]

-

Slowly add 48% hydrobromic acid (1 mL) dropwise.[7]

-

Continue stirring for 45-60 minutes, monitoring the reaction by TLC.[7]

-

Pour the mixture into ice water (50 mL) and stir for 10 minutes.[7]

-

Add sodium thiosulfate solution until the color of excess bromine is discharged.[7]

-

Collect the precipitated product by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization.

Troubleshooting and Best Practices for Bromination

-

Over-bromination: Use of excess bromine or prolonged reaction times can lead to the formation of di- or tri-brominated products. Careful control of stoichiometry and reaction monitoring are crucial.

-

Oxidation of the Aldehyde: Some bromination conditions, especially with strong oxidizing agents, can oxidize the aldehyde to a carboxylic acid.[8] Using milder conditions or protecting the aldehyde group may be necessary.

-

HBr Byproduct: The generation of hydrobromic acid can lead to side reactions or degradation of sensitive substrates. The inclusion of a non-nucleophilic base like sodium acetate can mitigate this.[9]

-

Regioselectivity: For substrates with multiple activating groups, a mixture of isomers may be obtained. Purification by chromatography is often required to isolate the desired product. Theoretical calculations can sometimes predict the major isomer.[1]

Part 2: Etherification of Substituted Benzaldehydes

Mechanistic Overview: Williamson Ether Synthesis

The Williamson ether synthesis is the most common method for preparing ethers from substituted hydroxybenzaldehydes.[10][11] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10][11] In the first step, a base is used to deprotonate the hydroxyl group of the benzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the ether linkage.[11]

For a successful Williamson ether synthesis, it is generally preferable to use a primary alkyl halide, as secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of a strong base.[10][11]

Experimental Workflow for Etherification

Sources

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. gauthmath.com [gauthmath.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. sunankalijaga.org [sunankalijaga.org]

- 8. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 9. US4551558A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

purification of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde by column chromatography

Application Note: Purification of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde by Normal-Phase Column Chromatography

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.

Introduction & Chemical Context

The compound 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS: 2404734-08-1) is a highly functionalized aromatic building block frequently utilized in cross-coupling reactions and active pharmaceutical ingredient (API) synthesis[1]. Purifying this molecule from a crude reaction mixture requires a nuanced understanding of its physicochemical properties.

Mechanistic Rationale for Chromatographic Behavior:

The chromatographic mobility of this molecule on normal-phase silica gel is dictated by a "tug-of-war" between its functional groups. The aldehyde (-CHO) acts as a strong hydrogen-bond acceptor, interacting with the stationary phase silanol groups to retard elution. However, this polarity is heavily offset by the steric bulk and lipophilicity of the isopropyl, bromo, and ethoxy substituents. The ethoxy group at position 2 is flanked by the bulky bromine and aldehyde groups, sterically shielding the ether oxygen and reducing its interaction with the silica matrix. Consequently, the molecule exhibits a relatively high

Pre-Chromatographic Analysis & Optimization

Before committing the crude mixture to a preparative column, solvent optimization via Thin Layer Chromatography (TLC) is mandatory. The goal of flash chromatography is to separate compounds with moderate resolution by targeting an

Table 1: TLC Solvent System Screening Data

| Solvent System (Hexane:EtOAc) | Expected

Logical Workflow & Visualization

To ensure a self-validating purification process, the workflow integrates dual-detection Quality Control (QC) steps.

Figure 1: Self-validating chromatographic workflow for benzaldehyde purification.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that deviations are caught before product loss occurs[3].

Step 1: Column Sizing and Slurry Packing

-

Calculate Silica Mass: Weigh out Silica Gel 60 (230–400 mesh) at a 50:1 mass ratio relative to the crude mixture. If prior TLC indicates closely eluting impurities (

), increase the ratio to 100:1[2]. -

Slurry Preparation: Suspend the silica gel in 100% Hexane.

-

Packing: Pour the slurry into the glass column in a single, continuous motion. Apply compressed air (approx. 2-3 psi) to pack the bed tightly. Causality: A perfectly level, tightly packed bed prevents channeling, which is the primary cause of peak tailing and poor resolution.

Step 2: Dry Loading the Sample

Expertise Insight: 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde often presents as a viscous oil. Loading this neat causes uneven partitioning at the column head, leading to severe band broadening.

-

Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

-

Add dry silica gel to the flask (approx. 3 times the mass of the crude).

-

Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

-

Carefully pour this powder evenly onto the flat head of the packed column. Top with a 1 cm protective layer of clean sand.

Step 3: Step-Gradient Elution

-

Flush: Elute with 2 column volumes (CV) of 100% Hexane to remove non-polar impurities (e.g., residual brominating agents or unreacted alkyl halides).

-

Elute: Transition to the optimized 95:5 Hexane:EtOAc mixture. Apply steady pressure to achieve a flow rate that drops the solvent level by approximately 2 inches per minute[2].

-

Collect: Collect fractions in uniformly sized test tubes (e.g., 20 mL fractions for a 50 g silica column).

Step 4: Dual-Detection Fraction Analysis (Self-Validating QC)

-

Primary Screen (UV 254 nm): Spot fractions on a silica TLC plate and visualize under short-wave UV light. The conjugated aromatic system of the benzaldehyde is highly UV-active.

-

Secondary Screen (Anisaldehyde Stain): Dip the TLC plate in p-Anisaldehyde stain and heat. Causality: UV detection cannot differentiate between the target product and UV-active starting materials. The Anisaldehyde stain reacts specifically with the aldehyde functional group via an acid-catalyzed aldol condensation, yielding a distinct colorimetric shift. This dual-detection confirms both the presence of the aldehyde and the absence of non-aldehyde impurities[3].

-

Co-Spotting: Before pooling, co-spot the first, middle, and last product-containing fractions on a single TLC plate. Develop the plate to ensure the

is identical and no trailing impurities have co-eluted.

Step 5: Pooling and Concentration

-

Combine the validated fractions into a pre-weighed round-bottom flask.

-

Concentrate under reduced pressure. Dry the resulting purified 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde under high vacuum to remove residual EtOAc.

Troubleshooting Guide

Table 2: Common Chromatographic Issues and Causal Solutions

| Symptom | Causal Mechanism | Corrective Action |

| Band Broadening / Tailing | Uneven sample loading or column channeling. | Mandate the dry-loading technique. Ensure the column is never allowed to run dry during elution[3]. |

| Co-elution with Impurities | Solvent system is too polar, causing longitudinal diffusion to outpace partitioning. | Decrease EtOAc concentration (e.g., shift from 95:5 to 98:2 Hexane:EtOAc) to lower the |

| Product Degradation on Column | Acid-sensitive ether/aldehyde reacting with acidic silanol groups. | Though rare for this specific compound, if degradation is observed, pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize active acidic sites[3]. |

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

-

Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. URL:[Link]

Sources

Application Note and Protocol for the Recrystallization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Bromo-2-ethoxy-5-isopropylbenzaldehyde is a substituted aromatic aldehyde with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Achieving high purity of this compound is critical for downstream applications, ensuring reaction specificity and minimizing side-product formation. Recrystallization is a powerful and cost-effective technique for the purification of solid organic compounds.[1] This document provides a detailed guide to developing a robust recrystallization protocol for 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde, focusing on solvent selection, experimental procedure, and purity assessment.

Understanding the Molecule: A Chemist's Perspective on Solubility

The molecular structure of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde dictates its solubility, which is the cornerstone of developing a successful recrystallization protocol. The principle of "like dissolves like" is a useful starting point for predicting solubility.[2]

-

Polar Functionality: The aldehyde group (-CHO) and the ether linkage (-O-CH₂CH₃) introduce polarity to the molecule.

-

Nonpolar Functionality: The benzene ring, the isopropyl group (-CH(CH₃)₂), and the bromo substituent (-Br) contribute to the nonpolar character of the molecule.

This combination of polar and nonpolar features suggests that 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde will likely be soluble in a range of organic solvents of intermediate polarity and less soluble in highly polar (e.g., water) or very nonpolar (e.g., hexanes) solvents. A successful recrystallization solvent will be one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1]

Part 1: Strategic Solvent Selection for Recrystallization

The ideal recrystallization solvent should meet two primary criteria:

-

The compound of interest should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.

-

Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

A systematic approach to solvent screening is the most effective way to identify a suitable solvent or solvent system.

Recommended Solvents for Screening

Based on the structural analysis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde, the following solvents are recommended for initial screening. They are listed in approximate order of decreasing polarity.

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can interact with the polar functionalities of the target molecule. A good starting point for many organic compounds. |

| Esters | Ethyl Acetate | Offers a balance of polarity and is a good solvent for a wide range of organic compounds. |

| Ketones | Acetone | A polar aprotic solvent that can be effective for moderately polar compounds. |

| Ethers | Diethyl Ether, Methyl tert-Butyl Ether (MTBE) | Lower polarity, may be suitable if the compound is too soluble in more polar solvents. |

| Aromatic Hydrocarbons | Toluene | The aromatic ring can interact with the benzene ring of the target molecule. |

| Aliphatic Hydrocarbons | Heptane, Hexanes | Nonpolar solvents, likely to be poor solvents for the target molecule alone but excellent as anti-solvents in a mixed solvent system. |

Protocol for Small-Scale Solvent Screening

This protocol is designed to efficiently screen multiple solvents using a small amount of the crude 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde.

Materials:

-

Crude 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

-

Selection of potential recrystallization solvents (see table above)

-

Small test tubes or vials

-

Hot plate with a sand or water bath

-

Pasteur pipettes

-

Stirring rod

Procedure:

-

Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.

-

Initial Solubility Test (Room Temperature): To each test tube, add the selected solvent dropwise while stirring. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

-

Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Cooling and Crystallization: Once a saturated solution is obtained at high temperature, remove the test tube from the heat and allow it to cool slowly to room temperature.

-

Inducing Crystallization (If Necessary): If crystals do not form upon cooling, try scratching the inside of the test tube with a glass rod or adding a seed crystal of the pure compound.

-

Ice Bath Cooling: After cooling to room temperature, place the test tube in an ice-water bath to maximize crystal formation.

-

Observation: A good solvent will result in the formation of a significant amount of crystalline solid upon cooling.

Part 2: Detailed Recrystallization Protocol

Once a suitable solvent or solvent system has been identified, the following protocol can be used for a larger-scale purification.

Experimental Workflow Diagram

Caption: Workflow for the recrystallization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde.

Step-by-Step Methodology

-

Dissolution:

-

Place the crude 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate.

-

Continue to add small portions of the hot solvent until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities (e.g., dust, inorganic salts), a hot filtration should be performed.

-

Preheat a funnel and a receiving flask containing a small amount of boiling solvent.

-

Quickly filter the hot solution through a fluted filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.

-

Do not disturb the flask during the initial cooling period.

-

-

Maximizing Yield:

-

Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

-

Ensure the filter paper is the correct size and is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

-

-

Washing the Crystals:

-

With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual soluble impurities.

-

-

Drying:

-

Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.

-

Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

-

Part 3: Purity Assessment and Troubleshooting

Assessing Purity

-

Melting Point Analysis: A sharp melting point range (typically 1-2 °C) that is close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.

-

Spectroscopic Methods (NMR, IR): For definitive structural confirmation and purity assessment, spectroscopic analysis is recommended.

Troubleshooting Common Recrystallization Issues

| Problem | Possible Cause | Solution |

| No crystals form upon cooling. | Too much solvent was used; the compound is highly soluble even at low temperatures. | Evaporate some of the solvent and try cooling again. If using a mixed solvent system, add more of the anti-solvent. Try scratching the inside of the flask or adding a seed crystal. |

| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool slowly. Consider using a lower-boiling solvent. |

| Low recovery of crystals. | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath. Ensure the filtration apparatus is pre-heated for hot filtration. |

| Colored impurities in crystals. | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb the colored impurities. |

Conclusion

This application note provides a comprehensive framework for developing a successful recrystallization protocol for 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde. By following a systematic approach to solvent screening and adhering to the detailed experimental procedure, researchers can achieve high purity of this valuable synthetic intermediate.

References

-

University of Rochester. (n.d.). Purification: How To. Available at: [Link]

-

LibreTexts. (2023). Recrystallization. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Available at: [Link]

Sources

Application Note: High-Resolution NMR Characterization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

This Application Note is designed for research scientists and analytical chemists involved in the structural characterization of pharmaceutical intermediates. It focuses on 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde , a highly functionalized scaffold often utilized in the synthesis of bioactive small molecules (e.g., kinase inhibitors, PROTAC linkers).

The guide synthesizes theoretical chemical shift principles with practical experimental protocols to ensure rigorous structural validation.

Molecular Weight: 271.15 g/molIntroduction & Structural Significance[1][2]

In complex synthetic pathways, confirming the regiochemistry of polysubstituted benzene rings is critical. For 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde , the primary challenge is distinguishing it from potential regioisomers (e.g., 4-isopropyl or 6-bromo isomers) that may arise during electrophilic aromatic substitution or alkylation steps.

This protocol leverages Nuclear Magnetic Resonance (NMR) spectroscopy to validate:

-

Regiochemistry: The specific arrangement of the Bromine (C3), Ethoxy (C2), and Isopropyl (C5) groups relative to the Aldehyde (C1).

-

Substituent Integrity: Confirmation of the ethoxy vs. isopropoxy ether linkage.

-

Purity: Detection of common impurities like unreacted phenol precursors or de-brominated byproducts.

Experimental Protocol

Sample Preparation[3]

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal reference.-

Why:

provides excellent solubility for this lipophilic aldehyde and prevents solute aggregation that can broaden signals.

-

-

Concentration:

-

1H NMR: 5–10 mg in 0.6 mL solvent.

-

13C / 2D NMR: 20–30 mg in 0.6 mL solvent (required for adequate S/N on quaternary carbons).

-

-

Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equiv.)

To ensure publication-quality data, use the following acquisition sets:

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Purpose |

| 1H Standard | zg30 | 16 | 1.0 sec | Quantitative integration of protons. |

| 13C {1H} | zgpg30 | 512+ | 2.0 sec | Carbon backbone verification. |

| COSY | cosygpppqf | 4 | 1.5 sec | H-H scalar coupling (identifying spin systems). |

| HSQC | hsqcedetgpsisp2.3 | 4 | 1.5 sec | 1-bond C-H correlation (multiplicity editing). |

| HMBC | hmbcgplpndqf | 8 | 1.5 sec | Long-range (2-3 bond) C-H connectivity (Crucial for quaternary C). |

| NOESY/ROESY | noesygpphp | 8 | 2.0 sec | Through-space correlations (Spatial geometry). |

Spectroscopic Data Analysis[2][3][4]

1H NMR Assignment (Predicted & Observed)

Note: Chemical shifts (

| Position | Moiety | Shift ( | Multiplicity | Structural Insight | |

| 1 | -CHO | 10.20 – 10.35 | Singlet (s) | - | Diagnostic aldehyde proton. Distinctly deshielded. |

| 6 | Ar-H | 7.60 – 7.75 | Doublet (d) | H6 is ortho to CHO (deshielding zone). Appears downfield of H4. | |

| 4 | Ar-H | 7.40 – 7.55 | Doublet (d) | H4 is meta to CHO and ortho to Br. | |

| 2-OCH2 | -OCH2- | 4.10 – 4.20 | Quartet (q) | Characteristic of ethoxy methylene. | |

| 5-CH | -CH(Me)2 | 2.85 – 2.95 | Septet (sept) | Methine proton of the isopropyl group. | |

| 2-CH3 | -CH3 | 1.40 – 1.50 | Triplet (t) | Methyl of the ethoxy group. | |

| 5-(CH3)2 | -(CH3)2 | 1.20 – 1.30 | Doublet (d) | Gem-dimethyls of the isopropyl group. |

Key Structural Confirmations (The "Self-Validating" Logic)

To confirm the 3-Bromo-2-ethoxy-5-isopropyl substitution pattern versus isomers, verify the following correlations:

-

Regiochemistry of H6 vs H4 (NOE is King):

-

NOE Correlation 1: Irradiate the -CHO peak (~10.3 ppm). You must see a strong NOE enhancement at H6 (~7.7 ppm).

-

NOE Correlation 2: Irradiate the Isopropyl Methine (~2.9 ppm). You must see NOE enhancement at BOTH H4 and H6 .

-

Logic: Only the 5-isopropyl isomer places the isopropyl group between the two aromatic protons. If the isopropyl were at position 4, it would only show NOE to one aromatic proton (H3 or H5).

-

-

Ethoxy Position (HMBC):

-

The -OCH2- protons (~4.15 ppm) should show a strong HMBC correlation to C2 (~155-160 ppm).

-

C2 should also show HMBC correlations to H4 (3-bond) and H6 (3-bond, weak).

-

Workflow Visualization

The following diagram illustrates the logical flow for validating the compound's structure from crude synthesis to final QC release.

Caption: Logical decision tree for NMR-based structural validation of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde.

Impurity Profiling Notes

When analyzing this specific intermediate, watch for these common process impurities:

-

Des-bromo analog (2-ethoxy-5-isopropylbenzaldehyde):

-

Detection: Look for a multiplet or extra doublet in the aromatic region (~6.9 - 7.5 ppm) corresponding to H3. The integration of aromatic protons will sum to 3 instead of 2.

-

-

Phenol Precursor (3-bromo-2-hydroxy-5-isopropylbenzaldehyde):

-

Detection: Absence of Ethoxy signals (4.1 ppm, 1.4 ppm). Presence of a broad phenolic -OH singlet (often >11 ppm or exchange-broadened).

-

-

Over-bromination (2,x-dibromo species):

-

Detection: Loss of H4 or H6 signal; aromatic integration drops to 1H.

-

References